molecular formula C17H16N2O2S B3202288 N-(1-(thiophene-2-carbonyl)indolin-6-yl)cyclopropanecarboxamide CAS No. 1021207-01-1

N-(1-(thiophene-2-carbonyl)indolin-6-yl)cyclopropanecarboxamide

Cat. No.: B3202288
CAS No.: 1021207-01-1
M. Wt: 312.4 g/mol
InChI Key: VWNHCDFOHWYJAZ-UHFFFAOYSA-N
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Description

N-(1-(thiophene-2-carbonyl)indolin-6-yl)cyclopropanecarboxamide is a complex organic compound that features a unique combination of indole, thiophene, and cyclopropane moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiophene-2-carbonyl)indolin-6-yl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the thiophene moiety and finally the cyclopropanecarboxamide group. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently .

Mechanism of Action

Properties

IUPAC Name

N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c20-16(12-3-4-12)18-13-6-5-11-7-8-19(14(11)10-13)17(21)15-2-1-9-22-15/h1-2,5-6,9-10,12H,3-4,7-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNHCDFOHWYJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(thiophene-2-carbonyl)indolin-6-yl)cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(1-(thiophene-2-carbonyl)indolin-6-yl)cyclopropanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(1-(thiophene-2-carbonyl)indolin-6-yl)cyclopropanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(1-(thiophene-2-carbonyl)indolin-6-yl)cyclopropanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(1-(thiophene-2-carbonyl)indolin-6-yl)cyclopropanecarboxamide
Reactant of Route 6
N-(1-(thiophene-2-carbonyl)indolin-6-yl)cyclopropanecarboxamide

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